Tert-butyl 4-formyl-2,6-dimethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
306296-72-0 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H18O3/c1-9-6-11(8-15)7-10(2)12(9)13(16)17-14(3,4)5/h6-8H,1-5H3 |
InChI Key |
SQFROJLRFRRNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)C=O |
Origin of Product |
United States |
Methodologies for the Chemical Synthesis of Tert Butyl 4 Formyl 2,6 Dimethylbenzoate
Established Synthetic Pathways to Tert-butyl 4-formyl-2,6-dimethylbenzoate
The construction of the target molecule hinges on two key transformations: the esterification of a benzoic acid derivative and the formylation of an aromatic ring. These can be performed in different sequences, leading to various multi-step pathways.
The formation of the tert-butyl ester is a critical step in the synthesis. One of the most common methods for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid, 4-formyl-2,6-dimethylbenzoic acid, with a tert-butyl alcohol source in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. tcu.edu
Alternatively, the tert-butyl ester can be formed from the acid chloride of 4-formyl-2,6-dimethylbenzoic acid by reacting it with tert-butanol. This method avoids the equilibrium limitations of Fischer esterification but requires the prior preparation of the acid chloride. Another approach involves the reaction of the sodium or potassium salt of the carboxylic acid with a tert-butyl halide, although this is less common for tertiary esters due to competing elimination reactions.
| Esterification Method | Reactants | Catalyst/Reagent | Typical Conditions |
| Fischer-Speier Esterification | 4-formyl-2,6-dimethylbenzoic acid, tert-butanol | H₂SO₄ or p-TsOH | Reflux with water removal |
| From Acid Chloride | 4-formyl-2,6-dimethylbenzoyl chloride, tert-butanol | Pyridine or other base | Anhydrous solvent, room temp. |
| From Carboxylate Salt | Sodium 4-formyl-2,6-dimethylbenzoate, tert-butyl bromide | - | Polar aprotic solvent |
The introduction of the formyl group onto the benzene (B151609) ring is another key synthetic transformation. If the starting material is tert-butyl 2,6-dimethylbenzoate (B1233830), several formylation methods can be employed. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, using a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF).
Another strategy is the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid in the presence of a catalyst mixture of copper(I) chloride and aluminum chloride. A related method, the Gattermann reaction, uses hydrogen cyanide or cyanogen (B1215507) bromide with a Lewis acid catalyst. Due to the toxicity of the reagents, these methods are often replaced by safer alternatives where possible.
The Duff reaction, involving the formylation of a phenol (B47542) with hexamethylenetetramine followed by hydrolysis, could be applicable if a hydroxyl group is present on the precursor, which is then converted to the desired functionality.
| Formylation Method | Reactants | Reagents | Typical Conditions |
| Vilsmeier-Haack | tert-butyl 2,6-dimethylbenzoate | POCl₃, DMF | 0°C to room temperature |
| Gattermann-Koch | tert-butyl 2,6-dimethylbenzoate | CO, HCl, AlCl₃, CuCl | High pressure |
| Gattermann | tert-butyl 2,6-dimethylbenzoate | HCN, HCl, AlCl₃ | Anhydrous conditions |
A practical synthesis of this compound would likely involve a multi-step sequence starting from simpler, commercially available precursors. scribd.com A plausible route could begin with 1,3-dimethylbenzene (m-xylene).
One such sequence could be:
Friedel-Crafts Acylation of m-xylene (B151644) to introduce a carbonyl group at the 4-position.
Oxidation of one of the methyl groups to a carboxylic acid.
Esterification of the carboxylic acid to form the tert-butyl ester.
Formylation at the 4-position of the aromatic ring.
Precursor Chemistry and Intermediate Generation in Synthetic Sequences
The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates. For instance, in a multi-step synthesis starting from m-xylene, the generation of 2,6-dimethylbenzoic acid is a crucial step. This can be achieved through the oxidation of one of the methyl groups of 2,6-dimethylacetophenone, which is in turn synthesized from m-xylene.
The intermediate tert-butyl 2,6-dimethylbenzoate can be synthesized via Fischer esterification of 2,6-dimethylbenzoic acid. The subsequent formylation of this intermediate would then yield the final product. Careful control of reaction conditions is necessary at each stage to ensure high yields and purities of these intermediates.
Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. atlantis-press.com For the esterification step, this may involve adjusting the ratio of alcohol to carboxylic acid, the choice and concentration of the acid catalyst, and the reaction temperature and time. google.com Similarly, for the formylation step, the stoichiometry of the formylating agent and the Lewis acid catalyst, as well as the solvent and temperature, can significantly impact the outcome.
Isolation and purification of the final product and intermediates are typically achieved through techniques such as extraction, crystallization, and chromatography. orgsyn.org The choice of solvent for extraction and crystallization is critical for obtaining a pure product. Column chromatography using silica (B1680970) gel is often employed for the purification of non-crystalline products or for the removal of closely related impurities.
| Reaction Step | Parameter to Optimize | Typical Range/Conditions | Effect on Yield/Purity |
| Esterification | Catalyst Loading | 1-10 mol% | Higher loading can increase rate but may lead to side reactions. |
| Temperature | 80-120 °C | Higher temperatures favor ester formation but can cause decomposition. | |
| Formylation | Lewis Acid Stoichiometry | 1.0-2.0 equivalents | Excess Lewis acid can improve conversion but may complicate workup. |
| Reaction Time | 1-24 hours | Longer times may be needed for complete reaction but can lead to byproducts. | |
| Purification | Crystallization Solvent | Alcohols, hexanes, ethyl acetate | Proper solvent choice is key to obtaining high purity crystals. |
Sustainable and Efficient Synthetic Approaches
In recent years, there has been a growing emphasis on the development of sustainable and efficient synthetic methods in organic chemistry. For the synthesis of this compound, this could involve the use of solid acid catalysts for the esterification step, which are often recyclable and less corrosive than traditional mineral acids.
Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can reduce the environmental impact of the synthesis. Atom-economical reactions, which maximize the incorporation of all starting material atoms into the final product, are also a key aspect of sustainable synthesis. For example, catalytic formylation methods that avoid the use of stoichiometric amounts of harsh reagents would be a more sustainable approach.
Chemical Reactivity and Transformation Studies of Tert Butyl 4 Formyl 2,6 Dimethylbenzoate
Reactions Involving the Formyl Moiety
The aldehyde, or formyl group, is a versatile functional group known for its participation in oxidation, reduction, and condensation reactions.
Oxidation to Carboxylic Acid Derivatives
The formyl group of tert-butyl 4-formyl-2,6-dimethylbenzoate can be readily oxidized to a carboxylic acid, yielding 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid. This transformation is a common reaction for aromatic aldehydes and can be accomplished using a variety of oxidizing agents. The choice of reagent is often dictated by the desired reaction conditions and the presence of other sensitive functional groups. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid are effective, as are milder reagents which can offer greater selectivity.
The resulting product, a dicarboxylic acid mono-tert-butyl ester, is a valuable intermediate for the synthesis of more complex molecules, such as unsymmetrical polyesters or polyamides.
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous, basic or acidic, heat | 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid |
| Chromic Acid (H₂CrO₄) | Aqueous acetone (B3395972) (Jones oxidation) | 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid |
| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (B1221849) (Tollens' reagent) | 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid |
| Sodium Chlorite (NaClO₂) | Aqueous buffer, with a scavenger | 4-(tert-butoxycarbonyl)-3,5-dimethylbenzoic acid |
Reduction to Alcohol Derivatives
The reduction of the formyl group provides a direct route to the corresponding benzyl (B1604629) alcohol derivative, tert-butyl 4-(hydroxymethyl)-2,6-dimethylbenzoate. This transformation is typically achieved with high efficiency using metal hydride reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose, valued for its selectivity in reducing aldehydes and ketones without affecting the more stable ester group. libretexts.org For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and careful handling. libretexts.org However, LiAlH₄ is generally less selective and may also reduce the ester moiety under certain conditions.
Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C), is another effective method for the reduction of aromatic aldehydes to benzyl alcohols. thieme-connect.de
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, room temperature | tert-butyl 4-(hydroxymethyl)-2,6-dimethylbenzoate |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | tert-butyl 4-(hydroxymethyl)-2,6-dimethylbenzoate |
| Hydrogen (H₂) with Catalyst | Pd/C, PtO₂, or Raney Ni, pressure | tert-butyl 4-(hydroxymethyl)-2,6-dimethylbenzoate |
Condensation Reactions and Imine Formation
The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of a water molecule. masterorganicchemistry.com The formation of the imine is typically reversible and can be catalyzed by either acid or base. masterorganicchemistry.comresearchgate.net
The reaction can be driven to completion by removing the water formed, often through the use of a Dean-Stark apparatus or a dehydrating agent. tandfonline.comacs.org The steric hindrance from the two ortho-methyl groups on the benzaldehyde (B42025) ring may influence the rate of reaction, particularly with bulky amines. acs.org The electronic properties of the amine also play a role in the equilibrium of imine formation. nih.gov
| Amine Reactant | Product (Imine) |
|---|---|
| Aniline | tert-butyl 4-((phenylimino)methyl)-2,6-dimethylbenzoate |
| Benzylamine | tert-butyl 4-(((benzyl)imino)methyl)-2,6-dimethylbenzoate |
| Ethanolamine | tert-butyl 4-(((2-hydroxyethyl)imino)methyl)-2,6-dimethylbenzoate |
| tert-Butylamine | tert-butyl 4-(((tert-butyl)imino)methyl)-2,6-dimethylbenzoate |
Reactions Involving the Ester Moiety
The tert-butyl ester group is known for its unique reactivity, primarily its stability under basic conditions and its lability under acidic conditions.
Hydrolytic Transformations
The tert-butyl ester of 4-formyl-2,6-dimethylbenzoic acid is notably resistant to base-catalyzed hydrolysis (saponification) due to the steric hindrance of the bulky tert-butyl group. arkat-usa.org However, it is readily cleaved under acidic conditions. researchgate.net
Acid-catalyzed hydrolysis proceeds through a mechanism involving protonation of the ester's carbonyl oxygen, followed by the departure of a stable tert-butyl carbocation. This carbocation is then quenched by a nucleophile or undergoes elimination to form isobutylene. This selective deprotection is a key synthetic utility of tert-butyl esters, allowing for the unmasking of a carboxylic acid in the presence of other functional groups that might be sensitive to basic conditions. researchgate.netcdnsciencepub.com
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this can be achieved under either acidic or basic catalysis, though specific conditions are often required.
Under acidic conditions, the reaction mechanism is similar to acid-catalyzed hydrolysis, but an alcohol acts as the nucleophile instead of water. masterorganicchemistry.com Under basic conditions, transesterification occurs via nucleophilic acyl substitution, where an alkoxide attacks the ester carbonyl. masterorganicchemistry.com While tert-butyl esters are generally resistant to this reaction, certain catalysts and conditions can facilitate the transformation. rsc.orgresearchgate.net For instance, using a large excess of the desired alcohol can help drive the equilibrium toward the new ester product. asianpubs.org
Aromatic Ring Functionalizations
The reactivity of the benzene (B151609) ring in this compound is governed by the cumulative electronic and steric effects of its four substituents. The two methyl groups at positions 2 and 6 are activating, ortho-, para-directing groups. The tert-butoxycarbonyl group at position 1 and the formyl group at position 4 are both deactivating, meta-directing groups. The confluence of these directing effects makes positions 3 and 5 the primary sites for further aromatic substitution.
Common EAS reactions include nitration, halogenation, and sulfonation. The specific conditions required would likely be more forcing than those used for highly activated rings like phenol (B47542) but less extreme than those for heavily deactivated rings like nitrobenzene.
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Tert-butyl 4-formyl-3-nitro-2,6-dimethylbenzoate |
| Bromination | Br₂, FeBr₃ | Tert-butyl 3-bromo-4-formyl-2,6-dimethylbenzoate |
| Chlorination | Cl₂, AlCl₃ | Tert-butyl 3-chloro-4-formyl-2,6-dimethylbenzoate |
| Sulfonation | Fuming H₂SO₄ | Tert-butyl 4-formyl-2,6-dimethyl-3-sulfobenzoate |
Nucleophilic Aromatic Substitution (SNAr) reactions typically require an aromatic ring to be electron-deficient and possess a good leaving group (such as a halide). masterorganicchemistry.comlibretexts.org The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org
The substrate, this compound, does not meet these criteria. It lacks a suitable leaving group, and the presence of electron-donating methyl groups increases the electron density of the ring, making it less susceptible to nucleophilic attack. Therefore, this compound is not expected to undergo traditional SNAr reactions under standard conditions. For such a reaction to occur, the molecule would first need to be modified, for example, by introducing a halide at the C3 or C5 position and adding further strong electron-withdrawing groups to the ring.
Modern synthetic chemistry offers powerful tools for functionalization via metal-catalyzed reactions, which can often overcome the limitations of classical substitution methods.
Stille Coupling: The Stille reaction creates carbon-carbon bonds by coupling an organostannane with an organic electrophile, catalyzed by palladium. openochem.orgwikipedia.org While this compound itself is not a direct partner for Stille coupling, it could be derivatized into a suitable electrophile. For instance, prior halogenation at the C3 or C5 position would furnish a substrate ready for coupling with various organostannanes. This reaction is known for its excellent tolerance of many functional groups, including aldehydes and esters, meaning the core structure of the molecule would remain intact during the coupling process. openochem.org
C–H Activation: Direct C–H activation is an increasingly important strategy that avoids the need for pre-functionalization (e.g., halogenation). The C-H bonds at the C3 and C5 positions of this compound are potential targets for such reactions. Palladium-catalyzed C–H activation often relies on a directing group to position the metal catalyst near a specific C–H bond. nih.gov In this molecule, the formyl or ester carbonyl groups could potentially serve as directing groups to facilitate the functionalization of the adjacent C-H bonds, although steric hindrance from the ortho-methyl groups might pose a challenge.
Table 2: Potential Metal-Catalyzed Coupling Strategies
| Reaction Type | Required Substrate Modification | Coupling Partner Example | Catalyst Example | Potential Product |
|---|---|---|---|---|
| Stille Coupling | Bromination at C3 | Tributyl(vinyl)tin | Pd(PPh₃)₄ | Tert-butyl 4-formyl-2,6-dimethyl-3-vinylbenzoate |
| C–H Arylation | None | Iodobenzene | Pd(OAc)₂ | Tert-butyl 4-formyl-2,6-dimethyl-3-phenylbenzoate |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of these transformations is crucial for predicting reactivity and optimizing reaction conditions.
Electrophilic Aromatic Substitution: The generally accepted mechanism for EAS proceeds in two steps. masterorganicchemistry.com The first, rate-determining step involves the attack of the aromatic π-system on a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. In the second, fast step, a base removes a proton from the site of attack, restoring the ring's aromaticity.
Nucleophilic Aromatic Substitution: The SNAr mechanism also involves a two-step addition-elimination process. A nucleophile attacks the electron-poor aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org The negative charge in this intermediate is stabilized by electron-withdrawing groups at the ortho and para positions. In the second step, the leaving group is expelled, and aromaticity is restored. As noted previously, the electronic and structural features of this compound are unfavorable for this mechanism.
Metal-Catalyzed Coupling: The mechanism of the Stille coupling involves a catalytic cycle centered on a palladium complex. wikipedia.org The cycle typically consists of three main steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., the brominated derivative of our compound) to form a Pd(II) species.
Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Table 3: Summary of Reaction Mechanisms
| Reaction Type | Key Intermediate | Rate-Determining Step | Role of Substituents |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Arenium Ion (Carbocation) | Formation of the arenium ion | Activating groups stabilize the intermediate; deactivating groups destabilize it. |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (Carbanion) | Formation of the Meisenheimer complex | Electron-withdrawing groups (ortho/para) stabilize the intermediate. (Not favorable for this compound). |
| Stille Coupling | Pd(II) complex | Often oxidative addition or transmetalation | Functional groups are generally well-tolerated. |
Spectroscopic Analysis and Structural Elucidation of Tert Butyl 4 Formyl 2,6 Dimethylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum of Tert-butyl 4-formyl-2,6-dimethylbenzoate in a standard solvent like deuterated chloroform (CDCl₃) would exhibit several distinct signals corresponding to the different proton environments in the molecule.
The tert-butyl group protons are shielded and would appear as a sharp singlet at approximately 1.6 ppm, integrating to nine protons. The two methyl groups attached to the aromatic ring are chemically equivalent and would produce a singlet around 2.5 ppm, integrating to six protons. The aromatic protons, being in a more deshielded environment, would appear further downfield as a singlet at about 7.7 ppm, integrating to two protons. The most deshielded proton would be that of the aldehyde group (formyl proton), which is expected to be a singlet near 10.0 ppm.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~1.6 | Singlet | 9H | -C(CH₃)₃ |
| ~2.5 | Singlet | 6H | Ar-CH₃ |
| ~7.7 | Singlet | 2H | Ar-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the tert-butyl group would appear at approximately 28 ppm (methyl carbons) and 82 ppm (quaternary carbon). The methyl carbons on the aromatic ring would resonate around 21 ppm. The aromatic carbons would have signals in the range of 130-140 ppm, with the carbon attached to the formyl group and the ester group appearing at the lower end of this range due to their electron-withdrawing nature. The carbonyl carbon of the ester group is expected around 165 ppm, while the highly deshielded carbonyl carbon of the aldehyde group would be found near 192 ppm.
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~21 | Ar-CH₃ |
| ~28 | -C(CH₃)₃ |
| ~82 | -C(CH₃)₃ |
| ~130-140 | Aromatic C |
| ~165 | Ester C=O |
Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule, confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, no significant COSY correlations are expected as all the proton signals are singlets, indicating no direct proton-proton coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would confirm the assignments of the methyl protons to their respective methyl carbons and the aromatic protons to their corresponding aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation of the tert-butyl protons to the ester carbonyl carbon and the quaternary carbon of the tert-butyl group. The aromatic methyl protons would show correlations to the adjacent aromatic carbons. The formyl proton would show a correlation to the aromatic carbon it is attached to.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
The IR spectrum of this compound would show characteristic absorption bands for its functional groups. A strong, sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. Another strong absorption for the C=O stretch of the aromatic aldehyde would be expected around 1690-1710 cm⁻¹. The C-H stretching vibrations of the alkyl groups (tert-butyl and methyl) would appear in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching would be observed just above 3000 cm⁻¹. The characteristic C-H stretch of the aldehyde proton typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2960 | C-H stretch | Alkyl |
| ~1730 | C=O stretch | Ester |
| ~1700 | C=O stretch | Aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
The molecular weight of this compound is 234.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 234. A prominent fragmentation pathway would be the loss of the tert-butyl group, resulting in a peak at m/z 177. Another significant fragmentation would be the loss of isobutylene (56 Da) from the molecular ion, leading to a peak at m/z 178, which corresponds to the protonated 4-formyl-2,6-dimethylbenzoic acid.
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Fragment |
|---|---|
| 234 | [M]⁺ |
| 178 | [M - C₄H₈]⁺ |
| 177 | [M - C₄H₉]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Confirmation
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. It provides the most definitive structural evidence, including bond lengths, bond angles, and stereochemistry.
For this compound, a single-crystal X-ray diffraction analysis would confirm the planar structure of the benzene (B151609) ring and the positions of the substituents. It would provide precise measurements of the bond lengths of the carbonyl groups in the ester and aldehyde functions, as well as the bond angles around the substituted carbon atoms of the aromatic ring. The steric hindrance caused by the two methyl groups ortho to the bulky tert-butyl ester would likely influence the torsion angle between the plane of the ester group and the plane of the aromatic ring. As of now, a crystal structure for this specific compound is not publicly available.
Computational and Theoretical Investigations of Tert Butyl 4 Formyl 2,6 Dimethylbenzoate
Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Structure
Computational Modeling of Reaction Pathways and Transition States
There is no available literature that presents computational modeling of reaction pathways or the analysis of transition states involving Tert-butyl 4-formyl-2,6-dimethylbenzoate.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A search for theoretical predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound and their validation with experimental data did not yield any relevant results.
Applications of Tert Butyl 4 Formyl 2,6 Dimethylbenzoate As a Key Synthetic Building Block
Role in the Modular Construction of Complex Organic Architectures
No specific research findings were identified that demonstrate the use of Tert-butyl 4-formyl-2,6-dimethylbenzoate in the modular construction of complex organic architectures. In principle, a bifunctional molecule like this could serve as a versatile building block. The formyl group allows for the introduction of various molecular fragments via carbon-carbon or carbon-nitrogen bond-forming reactions, while the ester group provides a handle for further functionalization after deprotection. The dimethyl-substituted benzene (B151609) ring would form a rigid core in the target architecture. However, without specific literature examples, its practical application in this context remains theoretical.
Precursor Synthesis for Advanced Organic Intermediates
There is a lack of specific documented instances of this compound being used as a precursor for the synthesis of advanced organic intermediates. While it is plausible that this compound could be converted into a variety of derivatives, such as the corresponding alcohol, acid, or amine, which are common intermediates in organic synthesis, there are no detailed research findings available to substantiate this for this specific compound.
Utility in Scaffold Design and Chemical Library Synthesis
No literature has been found that details the utility of this compound in scaffold design or for the synthesis of chemical libraries. The design of molecular scaffolds is a key aspect of medicinal chemistry and drug discovery, and compounds with multiple functional groups are often valuable starting points. The aldehyde functionality could be used for the combinatorial attachment of various building blocks to a central core, thereby generating a library of related compounds for biological screening. The steric and electronic properties conferred by the 2,6-dimethyl substitution pattern could lead to scaffolds with specific three-dimensional shapes. Nevertheless, there is no concrete evidence from the available search results to indicate that this compound has been employed for these purposes.
Studies on Structural Analogues and Derivatives of Tert Butyl 4 Formyl 2,6 Dimethylbenzoate
Systematic Variations of the Ester Moiety (e.g., other alkyl benzoates)
The ester moiety is a critical component influencing the reactivity and stability of the molecule. The tert-butyl ester, in particular, is known for its significant steric bulk and its role as a protecting group in organic synthesis. fiveable.meresearchgate.net
Tert-Butyl vs. Methyl Esters:
A primary point of comparison is between tert-butyl esters and their less sterically hindered methyl ester counterparts, such as Methyl 4-formylbenzoate (B8722198). merckmillipore.comchemspider.com The bulky tert-butyl group ((CH₃)₃C-) provides considerable steric hindrance around the carbonyl carbon. researchgate.netlibretexts.org This steric shield makes tert-butyl esters exceptionally stable under a wide range of reaction conditions and resistant to nucleophilic attack at the ester carbonyl. fiveable.me They are particularly stable against hydrolysis under mild basic conditions, which would readily cleave a methyl ester. researchgate.net Deprotection or cleavage of a tert-butyl ester typically requires strong acidic conditions. fiveable.me
In contrast, methyl esters are more susceptible to hydrolysis and other nucleophilic acyl substitution reactions. psu.edulibretexts.org The smaller methyl group offers minimal steric protection, rendering the ester's carbonyl carbon more accessible to nucleophiles. stackexchange.com While this increased reactivity can be advantageous for certain transformations, it makes the methyl ester less suitable as a robust protecting group in multi-step syntheses where stability is paramount. fiveable.me
The synthetic utility of these esters is therefore distinct. Tert-butyl esters are often employed when the goal is to mask a carboxylic acid function while other parts of the molecule undergo reaction. fiveable.me Methyl esters, on the other hand, are common intermediates that can be easily converted to other functional groups. psu.edu
Table 1: Comparison of Ester Moiety Properties
| Feature | Tert-butyl Ester | Methyl Ester |
|---|---|---|
| Steric Hindrance | High | Low |
| Stability to Hydrolysis | High (especially under basic conditions) fiveable.meresearchgate.net | Moderate to Low psu.edu |
| Cleavage Conditions | Strong Acid fiveable.me | Acid or Base psu.edu |
| Primary Synthetic Use | Protecting Group fiveable.me | Reactive Intermediate |
Positional and Substituent Effects of the Formyl Group
The formyl group (-CHO) is a highly reactive functional group, serving as a key building block in organic synthesis. wisdomlib.orgacs.orgrug.nl Its position on the aromatic ring and the presence of other substituents significantly influence its reactivity. Aldehydes are generally more reactive than other carbonyl derivatives like esters or amides due to a combination of electronic and steric factors. libretexts.orgquora.com
In the parent compound, the formyl group is at the 4-position (para) relative to the ester. An example of a positional isomer would be a compound like tert-butyl 3-bromo-5-formylbenzoate, where the formyl group is at the 3- or 5-position (meta). orgsyn.org The electronic communication between the ester and the aldehyde is different in these isomers. A para-ester group can exert a stronger electron-withdrawing effect through resonance than a meta-ester group, which influences the electrophilicity of the aldehyde's carbonyl carbon.
Furthermore, the reactivity of the formyl group can be modulated by the electronic properties of other ring substituents. The two methyl groups in tert-butyl 4-formyl-2,6-dimethylbenzoate are electron-donating, which can slightly decrease the reactivity of the para-formyl group compared to an unsubstituted analogue like tert-butyl 4-formylbenzoate. nih.govtcichemicals.com Conversely, adding strong electron-withdrawing groups to the ring would increase the aldehyde's susceptibility to nucleophilic attack. stackexchange.com In some cases, under specific catalytic conditions, functional groups like esters have been observed to migrate around the aromatic ring in a process termed an "ester dance," highlighting the potential for complex positional isomerism. nih.govnih.gov
Alterations of the Aromatic Ring Methyl Substituents
The two methyl groups at the 2- and 6-positions (ortho to the ester) in this compound have a profound steric and electronic impact. Their most significant contribution is steric hindrance, a phenomenon known as the "ortho-effect." khanacademy.org
These ortho-methyl groups sterically crowd the ester functionality, further enhancing its stability and resistance to hydrolysis, complementing the inherent bulk of the tert-butyl group. psu.edumdpi.com Studies on the hydrolysis of various methyl benzoates have shown that the presence of ortho groups has a more significant rate-controlling effect than electronic factors from para substituents. psu.edu The presence of large groups in the ortho position is known to decrease the yield in esterification reactions due to this steric hindrance. mdpi.com In some cases, severe steric hindrance from ortho substituents can prevent reactions altogether. acs.org
Comparing this compound with its analogue lacking these methyl groups, tert-butyl 4-formylbenzoate, highlights this effect. nih.gov The latter is sterically less encumbered around the ester linkage, making it comparatively more susceptible to reactions at the ester carbonyl, although the tert-butyl group itself still provides significant protection. fiveable.me
Electronically, the two methyl groups are weakly electron-donating, which can influence the reactivity of the entire aromatic system, including the formyl group at the para position as mentioned previously.
Table 2: Properties of Key Analogues
| Compound Name | Ester Moiety | Formyl Position | Ring Methyl Groups | Key Features |
|---|---|---|---|---|
| This compound | tert-butyl | 4 | 2,6-dimethyl | High steric hindrance at ester from both t-Bu and ortho-Me groups. |
| Methyl 4-formyl-2,6-dimethylbenzoate | methyl | 4 | 2,6-dimethyl | High steric hindrance at ester from ortho-Me groups; ester is more reactive than t-Bu ester. |
| Tert-butyl 4-formylbenzoate | tert-butyl | 4 | none | Steric hindrance primarily from t-Bu group; no ortho-effect. nih.gov |
| Methyl 4-formylbenzoate | methyl | 4 | none | Baseline analogue with low steric hindrance and a reactive ester. merckmillipore.com |
| Tert-butyl 3-formylbenzoate | tert-butyl | 3 | none | Positional isomer; altered electronic interaction between functional groups. |
Comparative Analysis of Synthetic Utility and Reactivity Profiles of Analogues
The synthetic utility of this compound and its analogues is dictated by the interplay of their distinct structural features.
Reactivity of the Ester Group: The reactivity is primarily governed by steric hindrance. The order of decreasing reactivity (i.e., increasing stability) of the ester towards nucleophilic acyl substitution is:
Methyl 4-formylbenzoate (least hindered)
Tert-butyl 4-formylbenzoate (hindered by t-Bu group) fiveable.me
Methyl 4-formyl-2,6-dimethylbenzoate (hindered by ortho-Me groups) psu.edu
this compound (most hindered)
This gradation allows chemists to select an analogue with the appropriate level of stability. For multi-step syntheses requiring a robust protecting group for the carboxylic acid, the di-substituted tert-butyl ester is the superior choice. fiveable.me For applications where the ester must be easily cleaved or converted, the simple methyl benzoate (B1203000) is more suitable. psu.edu
Reactivity of the Formyl Group: The aldehyde function is generally the most reactive site for nucleophilic addition. noaa.gov While electronic effects from the ester and methyl groups cause subtle changes in reactivity, the formyl group remains a versatile handle for transformations such as reductive amination, Wittig reactions, and oxidations. The primary utility of these molecules often lies in using the aldehyde for further construction while the ester group remains intact. researchgate.netcore.ac.uk
Synthetic Utility: The choice of analogue depends on the synthetic strategy.
This compound : Ideal for complex syntheses where the carboxylic acid must be protected under harsh conditions while the aldehyde is manipulated. The steric bulk can also be used to direct reactions at other sites of a larger molecule.
Methyl 4-formylbenzoate : A common and versatile building block where both the aldehyde and the ester are available for sequential or, with careful choice of reagents, selective reactions. merckmillipore.com It is a fundamental intermediate for a wide range of fine chemicals. researchgate.net
Analogues with altered substituent patterns : These are valuable for creating specific substitution patterns on the aromatic ring that might be difficult to achieve through direct electrophilic aromatic substitution on a simpler precursor. nih.gov They serve as important intermediates for pharmaceuticals and other complex organic materials. wisdomlib.orgsavemyexams.com
Emerging Research Directions and Future Perspectives in Tert Butyl 4 Formyl 2,6 Dimethylbenzoate Chemistry
Development of Novel and Selective Synthetic Methodologies
The efficient and selective synthesis of polysubstituted aromatic compounds like tert-butyl 4-formyl-2,6-dimethylbenzoate is a foundational area of research. rsc.org Given the steric hindrance around the benzene (B151609) ring, traditional formylation and esterification methods may prove low-yielding. Therefore, emerging research is likely to focus on the development of novel synthetic strategies that can overcome these steric challenges.
One promising approach is the late-stage functionalization of a pre-existing tert-butyl 2,6-dimethylbenzoate (B1233830) scaffold. This could involve directed C-H activation and formylation at the para-position. Modern palladium-catalyzed formylation reactions, which can operate under mild conditions and exhibit high functional group tolerance, would be a key area of exploration. researchgate.net Another avenue involves multi-component reactions, which can rapidly build molecular complexity in a single step. nih.gov For instance, a cycloaddition reaction could potentially be designed to construct the substituted benzene ring with the desired functional groups already in place.
Below is a table of plausible synthetic routes currently under investigation:
| Route | Key Transformation | Reagents/Catalyst (Proposed) | Advantages | Challenges |
| A | Directed C-H Formylation | Pd(OAc)₂, Ligand, CO source | High atom economy, late-stage functionalization | Directing group required, potential for side reactions |
| B | Halogen-Metal Exchange and Formylation | n-BuLi, DMF on an aryl bromide precursor | Well-established, reliable | Cryogenic temperatures, moisture-sensitive |
| C | Oxidation of a 4-methyl precursor | MnO₂, heat or catalytic oxidation | Utilizes a readily available starting material | Over-oxidation to carboxylic acid, selectivity |
| D | Multi-component Cyclization | Dienophile, diene, catalyst | Rapid complexity generation | Control of regioselectivity, availability of precursors |
Exploration of Catalytic Systems for Specific Transformations
The aldehyde functionality of this compound is a prime target for a variety of catalytic transformations. Due to the steric hindrance imposed by the adjacent methyl groups, developing selective catalytic systems is a significant research goal. N-Heterocyclic Carbene (NHC) catalysis, known for its ability to mediate reactions even with sterically demanding aldehydes, is a particularly promising field. organic-chemistry.orgmdpi.com NHC catalysts could be employed for transformations such as benzoin (B196080) condensation, Stetter reactions, or the oxidation of the aldehyde to a carboxylic acid or ester under mild conditions. organic-chemistry.orgmdpi.com
Furthermore, the development of catalytic systems for asymmetric synthesis is a major direction. For example, catalytic asymmetric reduction of the formyl group to a chiral alcohol, or asymmetric addition of nucleophiles, would provide access to valuable chiral building blocks. Research into transition metal catalysts, such as those based on ruthenium or iridium, for transfer hydrogenation could yield highly enantioselective transformations.
| Transformation | Catalytic System (Proposed) | Product Type | Research Focus |
| Reductive Amination | Pd/C, H₂ or Organocatalyst | Substituted anilines | Mild conditions, functional group tolerance rsc.org |
| Asymmetric Reduction | Chiral Ru or Ir catalyst | Chiral benzyl (B1604629) alcohol | High enantioselectivity |
| Olefination | Wittig or Horner-Wadsworth-Emmons reagents | Substituted styrenes | Stereoselectivity (E/Z) |
| Oxidation to Ester | NHC catalyst, oxidant | Benzoate (B1203000) ester | High yield, mild conditions organic-chemistry.org |
Advancements in Analytical Techniques for In-situ Reaction Monitoring
To optimize the novel synthetic and catalytic reactions involving this compound, a deep understanding of reaction mechanisms and kinetics is essential. Advancements in analytical techniques that allow for in-situ reaction monitoring are therefore a critical area of emerging research. Techniques such as ReactIR (in-situ infrared spectroscopy) and process NMR can provide real-time data on the concentration of reactants, intermediates, and products without the need for sampling. researchgate.netnih.gov
For example, in a catalytic formylation reaction, ReactIR could be used to monitor the consumption of the starting material and the appearance of the characteristic aldehyde C=O stretch, providing insights into reaction rates and catalyst deactivation pathways. researchgate.netmpg.de Similarly, in-situ NMR could be used to identify transient intermediates in a catalytic cycle, which is crucial for mechanistic elucidation. nih.gov
| Analytical Technique | Information Gained | Potential Application |
| In-situ FT-IR (ReactIR) | Real-time concentration profiles of key species, reaction kinetics researchgate.net | Optimization of catalytic reactions, detection of intermediates |
| In-situ NMR Spectroscopy | Structural information on intermediates, mechanistic insights nih.gov | Unraveling complex reaction mechanisms |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation and identification of products and byproducts | Purity assessment, analysis of complex reaction mixtures |
| X-ray Crystallography | Definitive 3D structure of solid-state compounds | Structural confirmation of products and catalyst-substrate complexes |
Design and Synthesis of New Congeners for Fundamental Chemical Research
The structure of this compound can be systematically modified to create a library of new congeners for fundamental chemical research. These new molecules, with tailored electronic and steric properties, could serve as valuable building blocks in supramolecular chemistry, materials science, or as probes for studying reaction mechanisms.
One direction is the modification of the functional groups. The aldehyde could be converted into a variety of other functionalities, such as an oxime, a nitrile, or a terminal alkyne, each imparting different chemical reactivity and physical properties. The tert-butyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into other esters or amides.
Another approach is to alter the substitution pattern on the aromatic ring. Replacing the methyl groups with other alkyl or aryl groups would modulate the steric environment around the functional groups. Introducing electron-donating or electron-withdrawing groups at other positions on the ring would systematically tune the electronic properties of the molecule. The synthesis of such polysubstituted arenes is an active area of research. rsc.org
| Congener Class | Modification | Potential Research Application |
| Functional Group Analogs | Aldehyde to nitrile, alkyne, or oxime | Building blocks for heterocycle synthesis, click chemistry |
| Ester Derivatives | tert-Butyl ester to methyl, ethyl, or benzyl ester | Probes for studying enzyme kinetics, tuning solubility |
| Ring-Substituted Analogs | Introduction of F, Cl, OMe groups | Investigating electronic effects in reaction mechanisms |
| Sterically-Modified Analogs | Methyl groups to ethyl or isopropyl groups | Studying the impact of steric hindrance on reactivity |
Q & A
Q. What are the standard methods for synthesizing tert-butyl 4-formyl-2,6-dimethylbenzoate?
- Methodological Answer : The synthesis typically involves esterification and formylation steps. A common approach is:
Esterification : React 4-hydroxy-2,6-dimethylbenzoic acid with tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form tert-butyl 2,6-dimethylbenzoate.
Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at the para position.
Characterization involves NMR (¹H/¹³C) for structural confirmation and HPLC for purity assessment .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H NMR (aldehyde proton ~10 ppm), ¹³C NMR (ester carbonyl ~165 ppm), and IR (C=O stretch ~1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺.
- Chromatography : HPLC or GC-MS to assess purity (>95% required for reproducibility). Cross-referencing with PubChem data (e.g., InChIKey) ensures accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers at room temperature, away from strong oxidizers or acids (risk of ester hydrolysis) .
Q. How can researchers optimize the yield of the formylation step?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during DMF/POCl₃ activation to minimize side reactions.
- Stoichiometry : Use 1.2 equivalents of POCl₃ relative to DMF.
- Workup : Quench with ice-water to stabilize the aldehyde .
Q. What solvents are compatible with This compound?
- Methodological Answer :
- Polar aprotic solvents : DCM, THF, or DMF (for reactions).
- Avoid : Strong bases (e.g., NaOH) or acids (risk of ester cleavage). Solubility data can be validated via gradient solubility tests in hexane/EtOAc .
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Experimental Design : Compare reaction rates with/without the tert-butyl group using Suzuki-Miyaura coupling. Monitor via TLC and quantify yields.
- Findings : The bulky tert-butyl group reduces electrophilicity at the carbonyl, slowing nucleophilic attacks. Kinetic studies (e.g., Arrhenius plots) can quantify this effect .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Data Reconciliation : Compare NMR shifts across solvents (CDCl₃ vs. DMSO-d₆). For example, aldehyde protons may shift upfield in DMSO due to hydrogen bonding.
- Collaborative Validation : Share raw spectral data with independent labs for cross-verification .
Q. How can computational chemistry predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., aldol condensation).
- Docking Studies : Predict interactions with enzymes or catalysts (e.g., in asymmetric synthesis). Validate with experimental kinetic data .
Q. What are the mechanistic implications of its condensation with glyoxal?
- Methodological Answer :
- Pathway Analysis : Track intermediates via LC-MS or in situ IR. The reaction likely proceeds through a Knoevenagel-like mechanism, forming α,β-unsaturated aldehydes.
- Kinetic Isotope Effects (KIE) : Use deuterated aldehydes to confirm rate-determining steps .
Q. How does environmental surface chemistry affect its stability in lab settings?
- Methodological Answer :
- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption on glass or stainless steel.
- Degradation Analysis : Expose samples to UV light or humidity and monitor via HPLC. Findings show increased degradation on hydrophilic surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
